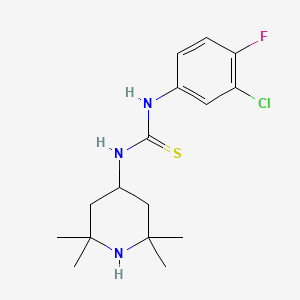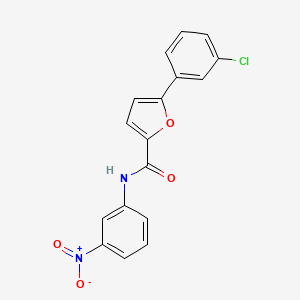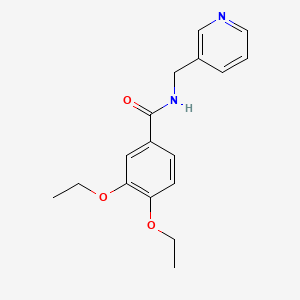![molecular formula C16H15ClN2O3 B5820580 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as CMAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological activities. CMAB belongs to the class of hydrazide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The mechanism of action of 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins, a group of inflammatory mediators. 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has also been shown to inhibit the activity of lipoxygenase, another enzyme involved in the inflammatory process.
Biochemical and Physiological Effects
3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anticonvulsant, and analgesic activities. In animal models, 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been shown to reduce inflammation, pain, and seizures, suggesting its potential therapeutic use in these conditions.
実験室実験の利点と制限
One of the advantages of using 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. Additionally, 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been extensively studied, and its pharmacological activities are well-documented, making it a reliable compound for research purposes. However, one limitation of using 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is its potential toxicity, which requires careful handling and monitoring during experiments.
将来の方向性
Several future directions for research on 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide include investigating its potential as a treatment for other inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, studies could explore the mechanism of action of 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in more detail to identify potential targets for drug development. Furthermore, research could focus on optimizing the synthesis method of 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide to improve its yield and purity level.
合成法
The synthesis of 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide involves the reaction of 4-methoxyphenylacetic acid hydrazide with 3-chlorobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction takes place under mild reaction conditions and yields a white crystalline solid with a high purity level.
科学的研究の応用
3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been extensively studied for its pharmacological activities, including its potential as an anti-inflammatory agent, anticonvulsant, and analgesic. Studies have shown that 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide possesses potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process. Additionally, 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been shown to have anticonvulsant effects by reducing the frequency and severity of seizures in animal models.
特性
IUPAC Name |
3-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-7-5-11(6-8-14)9-15(20)18-19-16(21)12-3-2-4-13(17)10-12/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPCRZVUCUPOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)
![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)


![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)

![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)

![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)